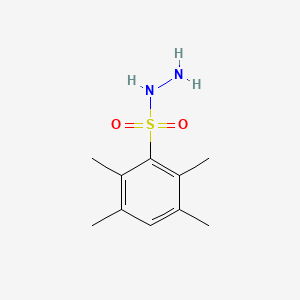![molecular formula C14H10Cl3F3N4O B2482282 (Z)-N'-{[3-cloro-5-(trifluorometil)piridin-2-il]amino}-2-(2,4-diclorofenoxi)etanimidamida CAS No. 338395-59-8](/img/structure/B2482282.png)
(Z)-N'-{[3-cloro-5-(trifluorometil)piridin-2-il]amino}-2-(2,4-diclorofenoxi)etanimidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is a complex organic compound known for its unique chemical structure and properties
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its halogenated structure may influence its binding affinity to proteins and enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for the synthesis of active ingredients in pesticides and drugs .
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
Tfmp derivatives, which this compound is a part of, are known to interact with their targets in unique ways due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives can affect a variety of biochemical pathways, leading to their wide use in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Tfmp derivatives are known to have significant biological activities, which are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The compound’s storage conditions are predicted to be 2-8°c , suggesting that temperature could be an important environmental factor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often involve the use of polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
2,4-dichlorophenol: Another precursor, commonly used in the synthesis of herbicides and other agrochemicals.
Uniqueness
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide stands out due to its combination of halogen atoms and its specific molecular structure
Propiedades
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenoxy)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N4O/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGMBDAKNWMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
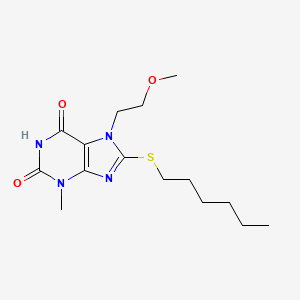
![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)
![(2Z)-3-{[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}-3-METHYLPROP-2-ENOIC ACID](/img/structure/B2482202.png)
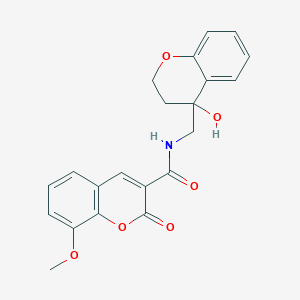
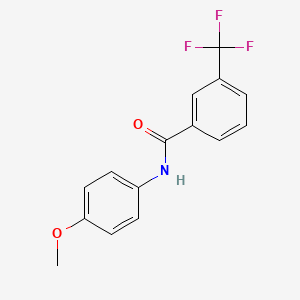

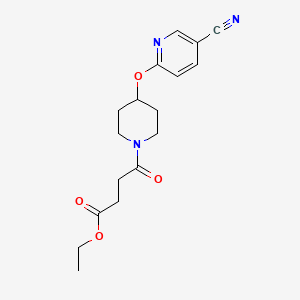
![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)
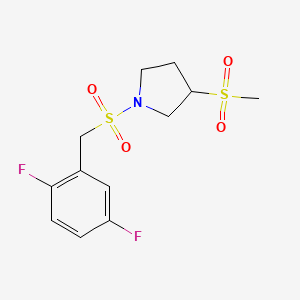
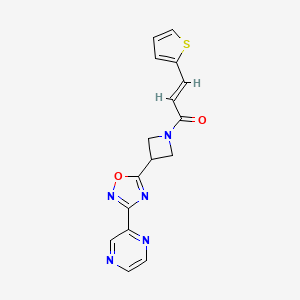
![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)
![3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-METHYLBENZOATE](/img/structure/B2482219.png)
